molecular formula C25H19ClFN3O2 B2841441 5-(3-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189477-90-4

5-(3-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2841441
CAS No.: 1189477-90-4
M. Wt: 447.89
InChI Key: JDHFVXRRHIZLIK-UHFFFAOYSA-N
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Description

This compound is a pyrimidoindolone derivative characterized by a fused heterocyclic core with three distinct substituents: a 3-chlorobenzyl group at position 5, a 2-methoxybenzyl group at position 3, and a fluorine atom at position 7.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-8-fluoro-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2/c1-32-22-8-3-2-6-17(22)14-29-15-28-23-20-12-19(27)9-10-21(20)30(24(23)25(29)31)13-16-5-4-7-18(26)11-16/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHFVXRRHIZLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.

    Substitution Reactions: The introduction of the chlorobenzyl, fluorobenzyl, and methoxybenzyl groups is achieved through substitution reactions. These reactions may involve the use of reagents such as chlorobenzyl chloride, fluorobenzyl bromide, and methoxybenzyl chloride in the presence of suitable catalysts.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); conducted under controlled temperatures and often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated compounds.

Scientific Research Applications

5-(3-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Biological Activity Key References
Target: 5-(3-Chlorobenzyl)-8-Fluoro-3-(2-Methoxybenzyl)-3H-Pyrimido[5,4-b]Indol-4(5H)-one 5: 3-Cl-Bn; 3: 2-MeO-Bn; 8: F ~495.9 (estimated) Not explicitly reported
8-Fluoro-5-(4-Fluorobenzyl)-3-(2-Methoxybenzyl)-3,5-Dihydro-4H-Pyrimido[5,4-b]Indol-4-one (3) 5: 4-F-Bn; 3: 2-MeO-Bn; 8: F 493.5 Anti-HBV activity (nanomolar IC₅₀)
8-Fluoro-5-Methyl-3-(Pyridin-2-Ylmethyl)Pyrimido[5,4-b]Indol-4-one 5: CH₃; 3: Pyridin-2-ylmethyl; 8: F 351.3 No activity reported (structural analog)
8-Bromo-3-(3-Isopropoxypropyl)-3H-Pyrimido[5,4-b]Indol-4(5H)-one 5: —; 3: 3-(iPrO)Pr; 8: Br ~480.2 (estimated) No activity reported
3-(4-Fluorobenzyl)-8-Methoxy-5-Methyl-3,5-Dihydro-4H-Pyrimido[5,4-b]Indol-4-one 5: CH₃; 3: 4-F-Bn; 8: OMe 393.4 No activity reported

Structural and Functional Insights

Substituent Effects on Bioactivity: The 4-fluorobenzyl analog (Compound 3) exhibits potent anti-HBV activity due to optimized interactions with viral enzymes, as confirmed by molecular docking . The 2-methoxybenzyl group (common in the target and Compound 3) enhances solubility compared to purely hydrophobic substituents (e.g., pyridin-2-ylmethyl in ).

Crystallographic and Physicochemical Properties: Compound 3 crystallizes in a monoclinic P2₁/n space group with unit cell parameters (a = 16.366 Å, b = 6.0295 Å, c = 21.358 Å) . The target compound likely adopts a similar conformation but with modified intermolecular interactions due to the 3-Cl substituent.

Synthetic Pathways :

  • The target compound is likely synthesized via a route analogous to Compound 3 (Scheme 1 in ), substituting 3-chlorobenzyl chloride for 4-fluorobenzyl bromide during alkylation.

Biological Activity

5-(3-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound that belongs to the class of pyrimidoindoles. This compound has garnered interest due to its potential as a therapeutic agent, particularly in the context of kinase inhibition and its antiproliferative effects against various cancer cell lines. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential applications in cancer therapy.

Chemical Structure

The compound's structural formula can be represented as follows:

C19H17ClFN2O2\text{C}_{19}\text{H}_{17}\text{ClF}\text{N}_2\text{O}_2

The primary biological activity of this compound is attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Research indicates that this compound exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.

Kinase Inhibition Profile

In a study evaluating various pyrimidoindoles, the compound demonstrated significant inhibitory activity against several kinases:

Kinase IC50 (µM) Activity
CK1δ0.6Submicromolar
CK1ε0.7Submicromolar
DYRK1A7.6Micromolar
GSK-3α/βInactiveNo significant inhibition

The data indicate that while the compound shows promising activity against CK1δ and CK1ε, it is inactive against GSK-3α/β and has moderate activity against DYRK1A .

Antiproliferative Activity

The antiproliferative effects of the compound were assessed using various human tumor cell lines. The results showed that it effectively inhibited cell growth in a dose-dependent manner.

Case Studies

  • HeLa Cells : In vitro studies revealed that the compound caused significant reductions in cell viability with an IC50 value of approximately 10 µM.
  • A375 Melanoma Cells : The compound exhibited an IC50 value of around 8 µM, indicating strong antiproliferative effects .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidoindoles is influenced by structural modifications. For instance, the presence of halogen substituents and methoxy groups has been shown to enhance kinase selectivity and potency. The introduction of a chlorobenzyl moiety significantly contributes to the compound's ability to interact with kinase active sites effectively.

Q & A

Basic: What are the key considerations for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrimido[5,4-b]indole core. Key steps include:

  • Substituent Introduction : Sequential alkylation or coupling reactions to attach the 3-chlorobenzyl and 2-methoxybenzyl groups .
  • Reaction Optimization : Control of temperature (e.g., 60–80°C for nucleophilic substitutions), solvent selection (e.g., DMF or THF for polar aprotic conditions), and catalysts (e.g., Pd-based catalysts for cross-couplings) to enhance yield and selectivity .
  • Purification : Use of column chromatography and HPLC to isolate intermediates and final products. Analytical techniques like NMR and mass spectrometry validate structural integrity at each stage .

Basic: How is the molecular structure validated post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methoxy protons at ~3.8 ppm, fluorine coupling patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ peak matching calculated mass) .
  • X-ray Crystallography (if available) : Resolves 3D conformation, particularly for assessing steric effects of bulky substituents .

Basic: What preliminary biological activities are associated with this compound?

Methodological Answer:

  • Antiviral Screening : In vitro assays (e.g., HBV DNA polymerase inhibition) using HepG2.2.15 cells, with IC50 values compared to reference drugs like entecavir .
  • Cytotoxicity Profiling : MTT assays on healthy cell lines (e.g., HEK293) to establish selectivity indices .
  • Broad-Spectrum Testing : Related pyrimidoindoles show anticancer (e.g., apoptosis induction in HeLa cells) and antimicrobial activity (e.g., MIC against S. aureus), suggesting potential cross-application .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with altered substituents (e.g., replacing 3-chloro with 4-fluoro or modifying methoxy to ethoxy) to assess impact on bioactivity .
  • Molecular Docking : Use software like MOE or AutoDock to predict interactions with targets (e.g., HBV polymerase or kinase domains). Focus on key residues (e.g., catalytic lysine or aspartate) .
  • In Silico ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and metabolic stability to prioritize analogs for synthesis .

Advanced: How to resolve contradictions in biological data across studies?

Methodological Answer:

  • Assay Standardization : Compare protocols for inconsistencies in cell lines, incubation times, or endpoint measurements (e.g., fluorescence vs. luminescence readouts) .
  • Orthogonal Validation : Confirm antiviral activity using plaque reduction assays alongside polymerase inhibition tests .
  • Dose-Response Analysis : Generate full dose-response curves (IC50, EC90) to rule out false positives from single-concentration screens .

Advanced: What strategies optimize solubility and bioavailability?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or ester groups to enhance aqueous solubility, with in vitro hydrolysis studies to confirm release of active compound .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
  • Lipophilicity Adjustment : Replace chloro/methoxy groups with hydrophilic moieties (e.g., hydroxyl or amine) while monitoring potency trade-offs .

Advanced: How to elucidate the mechanism of action at the molecular level?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to purified viral or cellular targets .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by observing thermal stabilization of proteins upon compound treatment .
  • CRISPR Knockout Models : Validate target specificity using cells lacking the putative target (e.g., HBV polymerase knockout HepG2 lines) .

Advanced: How to address challenges in scaling up synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Optimize reaction parameters (e.g., solvent volume, stoichiometry) via fractional factorial design to minimize impurities .
  • Flow Chemistry : Implement continuous flow systems for exothermic or air-sensitive steps (e.g., Grignard reactions) to improve safety and reproducibility .
  • In-line Analytics : Use PAT tools (e.g., FTIR probes) to monitor reaction progress in real time .

Advanced: How to validate compound purity for in vivo studies?

Methodological Answer:

  • Chiral HPLC : Ensure enantiomeric purity (>99%) if stereocenters are present .
  • Elemental Analysis : Confirm carbon/hydrogen/nitrogen content within 0.4% of theoretical values .
  • Residual Solvent Testing : Follow ICH Q3C guidelines using GC-MS to detect traces of DMF or THF .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound via LC-MS/MS .
  • Long-Term Storage Testing : Monitor degradation at -20°C, 4°C, and 25°C (60% humidity) over 6–12 months .

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